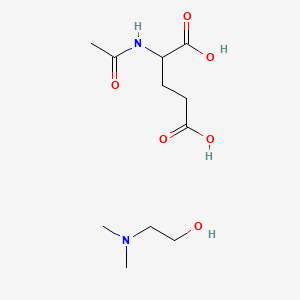
2-Acetamidopentanedioic acid;2-(dimethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is marketed in Russia as a hepatoprotector and neurometabolic stimulator for the treatment of various disorders, including asthenic and astheno-depressive disorders, neuroleptic syndrome, alcohol withdrawal syndrome, neurotic and neurosis-like disorders, acute and chronic hepatitis, cirrhosis of the liver, cholestasis, and fatty liver dystrophy of various genesis .
Preparation Methods
Deanol aceglumate is synthesized through the combination of deanol (2-(dimethylamino)ethanol) and N-acetyl-L-glutamic acid. The reaction typically involves the formation of an amide bond between the amino group of deanol and the carboxyl group of N-acetyl-L-glutamic acid . The reaction conditions often require a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Deanol aceglumate undergoes various chemical reactions, including:
Oxidation: Deanol aceglumate can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Deanol aceglumate can undergo substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The amide bond in deanol aceglumate can be hydrolyzed to yield deanol and N-acetyl-L-glutamic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Deanol aceglumate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation.
Biology: Investigated for its role in the biosynthesis of acetylcholine and its effects on neurotransmission.
Medicine: Used in the treatment of attention deficit-hyperactivity disorder, Alzheimer’s disease, autism, and tardive dyskinesia.
Industry: Employed in the formulation of nootropic drugs and cognitive enhancers.
Mechanism of Action
Deanol aceglumate exerts its effects by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that helps nerve cells communicate. Deanol aceglumate is involved in the biosynthesis of acetylcholine by providing the necessary precursors for its formation. The compound targets cholinergic pathways and enhances neurotransmission, leading to improved cognitive function and mood .
Comparison with Similar Compounds
Deanol aceglumate is similar to other compounds such as:
Dimethylaminoethanol (DMAE):
Choline: An essential nutrient involved in the synthesis of acetylcholine.
Acetyl-L-carnitine: A compound that supports acetylcholine production and is used for cognitive enhancement.
What sets deanol aceglumate apart is its combination of deanol and N-acetyl-L-glutamic acid, which provides both cognitive and hepatoprotective benefits .
Properties
Molecular Formula |
C11H22N2O6 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-acetamidopentanedioic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C7H11NO5.C4H11NO/c1-4(9)8-5(7(12)13)2-3-6(10)11;1-5(2)3-4-6/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);6H,3-4H2,1-2H3 |
InChI Key |
WKAVKKUXZAWHDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















